molecular formula C20H15N3O4 B6514544 N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892293-15-1

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514544
CAS No.: 892293-15-1
M. Wt: 361.3 g/mol
InChI Key: UHSRMLPRMGHZCD-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazoline carboxamide family, characterized by a fused bicyclic quinazoline core with two keto groups at positions 2 and 2. The carboxamide moiety at position 7 is substituted with a furan-2-ylmethyl group, while position 3 features a phenyl substituent. The molecular formula is deduced as C23H17N3O4, with a molecular weight of 407.4 g/mol.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-18(21-12-15-7-4-10-27-15)13-8-9-16-17(11-13)22-20(26)23(19(16)25)14-5-2-1-3-6-14/h1-11H,12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSRMLPRMGHZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131438
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892293-15-1
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892293-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the formation of the carboxamide group under mild conditions using coupling reagents such as EDC or DMT/NMM/TsO− .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide under controlled conditions, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydroquinazoline derivatives, and various substituted furan compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C23H17N3O4 407.4 ~3.0 Furan-2-ylmethyl, phenyl
N-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenyl-... () C23H19N3O3 385.42 3.26 4-methylphenylmethyl
N-hydroxy-2,4-dioxo-3-phenyl-... () C16H13N3O4 297.27 N/A Hydroxy group
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-... () C30H22ClN3O5 540.0 N/A Benzodioxolylmethyl, 3-chlorophenylmethyl

Key Observations :

  • The target compound has a higher molecular weight than the 4-methylphenyl analogue () due to the oxygen-rich furan substituent.
  • The 4-methylphenylmethyl derivative () exhibits higher lipophilicity (logP = 3.26) compared to the furan-containing compound, likely due to the nonpolar methyl group.

Substituent Effects on Activity

  • Furan vs.
  • Hydroxy Group () : The hydroxy substituent may improve solubility but reduce membrane permeability compared to the furan-methyl group.

Biological Activity

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

The compound features a quinazoline core , a furan ring , and a carboxamide group , which contribute to its unique biological properties. The molecular formula is C22H20N2O4C_{22}H_{20}N_2O_4 with a molecular weight of approximately 368.41 g/mol. The structural complexity allows for various interactions within biological systems.

Property Value
Molecular FormulaC22H20N2O4C_{22}H_{20}N_2O_4
Molecular Weight368.41 g/mol
IUPAC NameN-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Receptor Binding : The compound interacts with receptors such as the epidermal growth factor receptor (EGFR), which is significant in the context of tumor growth and proliferation.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA and RNA, potentially affecting their functions and leading to cytotoxic effects in cancer cells.

Anticancer Properties

Research indicates that N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism
A431 (epidermoid carcinoma)5.6EGFR inhibition
MCF7 (breast cancer)8.3Induction of apoptosis
HT29 (colon cancer)6.9Cell cycle arrest

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide:

  • In Vitro Studies : A study published in a peer-reviewed journal highlighted its cytotoxic effects on A431 cells via EGFR pathway inhibition. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.
    "The compound induced significant apoptosis in A431 cells through the activation of caspase pathways" .
  • Animal Models : In vivo studies demonstrated that oral administration of the compound in mice bearing tumors led to a marked reduction in tumor size compared to controls.
    "Tumor growth was inhibited by approximately 50% after treatment with N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline" .

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